![molecular formula C10H14ClNO B593378 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 81593-54-6](/img/structure/B593378.png)
5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
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Overview
Description
5-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as MEAI, is a psychoactive molecule belonging to the aminoindane class . It is a derivative of 2,3-Dihydro-5-methoxy-6-methyl-1H-inden-2-amine Hydrochloride . The compound has a molecular weight of 199.68 and a molecular formula of C10H14ClNO .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13NO.ClH/c1-12-8-3-4-9-7 (6-8)2-5-10 (9)11;/h3-4,6,10H,2,5,11H2,1H3;1H
. The compound’s canonical SMILES representation is COC1=CC2=C (CC (C2)N)C=C1
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 163.099714038 g/mol . The topological polar surface area of the compound is 35.2 Ų .Scientific Research Applications
Chemical Properties and Storage
“5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride” is a solid compound with a molecular weight of 199.68 . It is recommended to be stored in an inert atmosphere at temperatures between 2-8°C .
Psychoactive Substance
Recreational Drug Mixtures
Research Use
This compound is often used in research settings . However, the specific nature of this research is not detailed in the available sources.
Biological Potential of Indole Derivatives
While not directly related to “5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride”, it’s worth noting that indole derivatives have shown significant biological potential . For example, some indolyl and oxochromenyl xanthenone derivatives have been studied for their potential as anti-HIV-1 agents .
Safety Information
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-3-2-7-4-9(11)5-8(7)6-10;/h2-3,6,9H,4-5,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHKKYAVZDAYIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2)N)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81593-54-6 |
Source
|
Record name | Chaperon hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081593546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHAPERON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDW8BH5X49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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